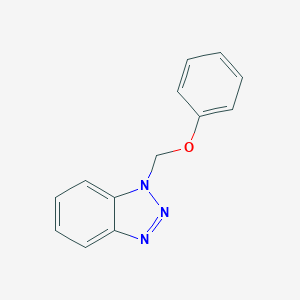

1-(Phenoxymethyl)-1H-benzotriazole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(phenoxymethyl)benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-2-6-11(7-3-1)17-10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWVGFYDCFRPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCN2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348800 | |

| Record name | 1-(Phenoxymethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111198-02-8 | |

| Record name | 1-(Phenoxymethyl)benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111198-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenoxymethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Phenoxymethyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 1-(Phenoxymethyl)-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic characterization of 1-(Phenoxymethyl)-1H-benzotriazole. Due to the limited availability of direct experimental data in published literature for this specific molecule, this guide combines established data for the core benzotriazole moiety with predictive analysis and data from closely related analogs to offer a robust profile for research and development purposes.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a phenoxymethyl group attached to one of the nitrogen atoms of a benzotriazole ring system. The International Union of Pure and Applied Chemistry (IUPAC) name specifies that the attachment is at the N1 position of the 1H-tautomer of benzotriazole.

Molecular Identity:

-

Chemical Name: this compound[1]

-

Synonyms: 1-(Phenoxymethyl)benzotriazole, 1H-Benzotriazole, 1-(phenoxymethyl)-[1]

-

CAS Number: 111198-02-8[1]

-

Molecular Formula: C₁₃H₁₁N₃O[1]

-

Molecular Weight: 225.25 g/mol [1]

The core structure consists of a benzene ring fused to a 1,2,3-triazole ring. The phenoxymethyl substituent is linked via a methylene bridge to the N1 atom of the triazole ring and an oxygen atom to the phenyl group.

Caption: 2D Chemical Structure of this compound.

Quantitative Structural Data

While a specific crystal structure for this compound is not available in the current literature, structural parameters can be inferred from closely related analogs. The data presented below is from the crystallographic analysis of 1-Benzyl-1H-benzotriazole, which shares the same N1-substituted benzotriazole core with a methylene bridge. These values provide a reliable estimation of the bond lengths and angles within the primary heterocyclic system.

| Parameter | Atom Pair/Triplet | Bond Length (Å) | Bond Angle (°) |

| Triazole Ring | N1-N2 | 1.345 | - |

| N2-N3 | 1.301 | - | |

| N1-C7a | 1.350 | - | |

| N3-C6a | 1.381 | - | |

| C6a-C7a | 1.389 | - | |

| N2-N1-C7a | - | 106.8 | |

| N1-N2-N3 | - | 110.3 | |

| N2-N3-C6a | - | 105.5 | |

| Benzene Ring | C4-C5 | 1.385 | - |

| C5-C6 | 1.380 | - | |

| C6-C6a | 1.401 | - | |

| C6a-C7a | 1.389 | - | |

| C7a-C7 | 1.382 | - | |

| C7-C4 | 1.383 | - | |

| C5-C6-C6a | - | 122.1 | |

| C4-C7-C7a | - | 121.8 | |

| Substituent Link | N1-CH₂ | ~1.47 | - |

| C-O (ether) | ~1.43 | - | |

| N1-CH₂-O | - | ~109.5 | |

| Data is representative, based on the crystal structure of 1-Benzyl-1H-benzotriazole and general bond lengths. Actual values for this compound may vary. |

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via N-alkylation of 1H-benzotriazole, a common strategy for producing N-substituted benzotriazoles.[2][3]

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials:

-

1H-Benzotriazole (1.0 eq)

-

Phenoxymethyl chloride (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a stirred solution of 1H-benzotriazole in anhydrous DMF, add anhydrous potassium carbonate.

-

Slowly add phenoxymethyl chloride to the suspension at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic and Analytical Data

The following sections describe the expected spectroscopic characteristics for the successful identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts in CDCl₃):

-

Methylene Protons (-CH₂-): A singlet peak is expected around δ 6.0-6.5 ppm. This downfield shift is due to the deshielding effects of the adjacent nitrogen of the benzotriazole ring and the oxygen of the phenoxy group.

-

Benzotriazole Protons: Four protons in the aromatic region, typically appearing as two multiplets or an AA'BB' system between δ 7.3-8.1 ppm.

-

Phenoxy Protons: Five protons in the aromatic region. The ortho-protons are expected around δ 6.9-7.1 ppm, while the meta- and para-protons are expected between δ 7.2-7.4 ppm.

¹³C NMR (Expected Chemical Shifts in CDCl₃):

-

Methylene Carbon (-CH₂-): A signal is expected in the range of δ 70-80 ppm.

-

Benzotriazole Carbons: Signals for the six carbons of the benzotriazole ring are expected between δ 110-145 ppm.

-

Phenoxy Carbons: The carbon attached to the ether oxygen (C-O) is expected around δ 155-160 ppm. The other aromatic carbons of the phenoxy group will appear between δ 115-130 ppm.

Infrared (IR) Spectroscopy

Expected Characteristic Absorption Bands (cm⁻¹):

-

C-H Aromatic Stretch: ~3050-3100 cm⁻¹

-

C-H Aliphatic Stretch (-CH₂-): ~2850-2950 cm⁻¹

-

C=C Aromatic Ring Stretch: ~1450-1600 cm⁻¹ (multiple bands)

-

C-O-C Asymmetric Stretch (Aryl Ether): ~1220-1260 cm⁻¹

-

N=N Stretch (Triazole): ~1400-1450 cm⁻¹

-

C-N Stretch: ~1050-1150 cm⁻¹

-

Aromatic C-H Bending (Out-of-Plane): ~740-770 cm⁻¹ (ortho-disubstituted benzene of benzotriazole) and ~690-750 cm⁻¹ (monosubstituted benzene of phenoxy group).

Biological and Pharmacological Context

Benzotriazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide spectrum of biological activities. These activities include:

-

Antimicrobial and Antifungal

-

Antiviral

-

Anticancer

-

Anti-inflammatory

-

Analgesic

The mechanism of action for many benzotriazole derivatives is often attributed to their ability to act as bioisosteres for natural purine bases, allowing them to interact with various enzymes and receptors. For instance, some derivatives have been shown to inhibit tubulin polymerization, a key target in cancer therapy.

While no specific signaling pathways have been elucidated for this compound, its structural motifs suggest potential for investigation in the aforementioned therapeutic areas. The phenoxy group can enhance lipophilicity and introduce potential for hydrogen bonding, which may influence its pharmacokinetic and pharmacodynamic properties. Further research is required to determine its specific biological targets and mechanisms of action.

Caption: General workflow for the development of benzotriazole-based drug candidates.

References

A Comprehensive Technical Guide to 1-(Phenoxymethyl)-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(Phenoxymethyl)-1H-benzotriazole, a heterocyclic compound with applications in materials science and potential interest in medicinal chemistry. This document details its chemical and physical properties, synthesis, safety information, and known biological activities of related compounds, presented in a format tailored for research and development professionals.

Core Properties and CAS Number

This compound is identified by the CAS Number 111198-02-8 .[1] It is an unsaturated heterocyclic compound belonging to the benzotriazole family.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 111198-02-8 | [1] |

| Molecular Formula | C₁₃H₁₁N₃O | [1] |

| Molecular Weight | 225.25 g/mol | [1] |

| Melting Point | 68-71 °C |

Synthesis and Experimental Protocols

A general procedure for the synthesis of analogous 1-alkoxy-1H-benzotriazoles has been described and can be adapted. For instance, the synthesis of 1-(1-Phenylethoxy)-1H-benzo[d][2][4][5]triazole was achieved by reacting 1-hydroxybenzotriazole tosylate (Bt-OTs) with 1-phenylethanol in the presence of DBU in anhydrous THF.

Illustrative Synthetic Pathway (Williamson Ether Synthesis)

The following diagram illustrates a probable synthetic route for this compound.

Caption: Williamson ether synthesis approach for this compound.

Applications

This compound and related benzotriazole derivatives are recognized for their utility as UV stabilizers. They function by absorbing ultraviolet radiation and dissipating the energy as heat, thereby protecting materials from photodegradation. This property makes them valuable additives in plastics, coatings, and adhesives to prevent discoloration and maintain structural integrity upon exposure to sunlight.

Biological Activities and Signaling Pathways

Specific biological activity data for this compound is limited in publicly available literature. However, the broader class of benzotriazole derivatives has been investigated for a range of pharmacological activities. Notably, chlorosubstituted phenoxyacetyl benzotriazoles, which are structurally similar, have demonstrated mild to moderate antibacterial and antifungal properties.[5] One derivative from this class also exhibited analgesic effects.[5]

The antimicrobial mechanism of azole compounds, including benzotriazoles, often involves the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[6] Inhibition of this pathway disrupts the integrity of the fungal cell membrane, leading to cell death.

Potential Antimicrobial Signaling Pathway Inhibition

The diagram below illustrates the general mechanism of action for azole antifungal agents.

Caption: Inhibition of ergosterol biosynthesis by azole compounds.

Experimental Protocols for Biological Assays

For researchers interested in evaluating the biological activity of this compound, standard experimental protocols for assessing antimicrobial and analgesic properties are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (this compound)

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This is a common method for screening peripheral analgesic activity.[7]

Objective: To evaluate the ability of the test compound to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.

Materials:

-

Test compound

-

Acetic acid solution (e.g., 0.6% in saline)

-

Male Swiss albino mice

-

Standard analgesic drug (e.g., diclofenac sodium)

-

Vehicle (e.g., 0.9% saline with a small amount of Tween 80)

Procedure:

-

Animal Grouping: Divide the mice into groups: a control group (vehicle), a standard group (diclofenac sodium), and test groups (different doses of the test compound).

-

Compound Administration: Administer the vehicle, standard drug, or test compound to the respective groups, typically via oral or intraperitoneal routes.

-

Induction of Writhing: After a set period (e.g., 30 minutes), inject each mouse intraperitoneally with the acetic acid solution.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) over a specific period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of inhibition of writhing for the standard and test groups compared to the control group.

Safety and Handling

Based on safety data for related benzotriazole compounds, appropriate precautions should be taken when handling this compound. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a compound with established utility in materials science as a UV stabilizer. While specific data on its biological activities are not extensively documented, the broader family of benzotriazole derivatives shows promise in the field of medicinal chemistry, particularly as antimicrobial and analgesic agents. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this and related compounds. Further research is warranted to fully elucidate the synthesis, biological profile, and potential signaling pathway interactions of this compound.

References

Technical Guide: Synthesis and Characterization of 1-(Phenoxymethyl)-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Phenoxymethyl)-1H-benzotriazole, a heterocyclic compound with potential applications in various fields of chemical and pharmaceutical research. This document outlines a detailed, generalized experimental protocol for its synthesis, summarizes its known physical and chemical properties, and presents its spectral characterization data.

Compound Overview

This compound is an unsaturated heterocyclic compound.[1] It belongs to the family of N-substituted benzotriazoles, which are known for their diverse biological activities and applications as synthetic auxiliaries. The introduction of a phenoxymethyl group at the N1 position of the benzotriazole ring can significantly influence its chemical reactivity and biological properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 111198-02-8 | [1] |

| Molecular Formula | C₁₃H₁₁N₃O | [1] |

| Molecular Weight | 225.25 g/mol | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 68-71 °C | |

| Solubility | Insoluble in water, soluble in organic solvents |

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 1H-benzotriazole. A generalized and plausible method involves the reaction of 1H-benzotriazole with a suitable phenoxymethylating agent in the presence of a base. One common approach is the reaction with phenoxymethyl chloride, which can be generated in situ or used directly.

Proposed Synthetic Pathway

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound via N-alkylation of 1H-benzotriazole.

Materials:

-

1H-Benzotriazole

-

Phenoxymethyl chloride (or paraformaldehyde and phenol in the presence of HCl)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-benzotriazole (1.0 eq) and the chosen base (e.g., K₂CO₃, 1.5 eq).

-

Solvent Addition: Add a suitable anhydrous solvent such as DMF or acetonitrile to the flask.

-

Base Activation (if using NaH): If using sodium hydride, stir the suspension at 0 °C for 30 minutes to form the sodium salt of benzotriazole.

-

Addition of Alkylating Agent: Slowly add phenoxymethyl chloride (1.1 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If DMF was used as the solvent, pour the reaction mixture into ice-water and extract the product with ethyl acetate. If acetonitrile was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Extraction and Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Characterization Workflow

Caption: Logical workflow for the characterization of this compound.

Spectral Data

The following tables summarize the expected spectral data for this compound based on its chemical structure and data from related compounds.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | d | 1H | Ar-H (Benzotriazole) |

| ~7.50 | m | 2H | Ar-H (Benzotriazole) |

| ~7.35 | m | 1H | Ar-H (Benzotriazole) |

| ~7.30 | t | 2H | Ar-H (Phenoxy) |

| ~7.00 | t | 1H | Ar-H (Phenoxy) |

| ~6.90 | d | 2H | Ar-H (Phenoxy) |

| ~6.30 | s | 2H | O-CH₂-N |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~157.0 | C (Phenoxy, C-O) |

| ~146.0 | C (Benzotriazole, quaternary) |

| ~133.0 | C (Benzotriazole, quaternary) |

| ~129.5 | CH (Phenoxy) |

| ~128.0 | CH (Benzotriazole) |

| ~124.5 | CH (Benzotriazole) |

| ~122.0 | CH (Phenoxy) |

| ~120.0 | CH (Benzotriazole) |

| ~115.0 | CH (Phenoxy) |

| ~110.0 | CH (Benzotriazole) |

| ~75.0 | O-CH₂-N |

Table 4: Predicted IR Spectral Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3100 | C-H stretching (aromatic) |

| 2900-3000 | C-H stretching (aliphatic) |

| 1600, 1490 | C=C stretching (aromatic) |

| 1240 | C-O-C stretching (asymmetric) |

| 1080 | C-O-C stretching (symmetric) |

| 740 | C-H bending (ortho-disubstituted benzene) |

Table 5: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Assignment |

| 225 | [M]⁺ |

| 119 | [C₆H₅N₃]⁺ |

| 107 | [C₆H₅O-CH₂]⁺ |

| 91 | [C₆H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and all reagents used in the synthesis.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined experimental protocol, based on established N-alkylation methodologies, offers a practical starting point for its preparation in a laboratory setting. The tabulated physical, chemical, and spectral data serve as a valuable reference for researchers engaged in the synthesis, characterization, and application of this and related benzotriazole derivatives. Further optimization of the reaction conditions may be necessary to achieve higher yields and purity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzotriazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazole (BTA), a bicyclic heterocyclic compound, consists of a benzene ring fused to a 1,2,3-triazole ring.[1][2][3][4] This core structure, or scaffold, is of significant interest in medicinal chemistry and materials science due to its versatile physicochemical properties and wide range of biological activities.[1][5] Benzotriazole derivatives have been successfully developed as antifungal, anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1] The fused benzene ring provides a larger conjugated system that allows for π-π stacking interactions, while the three nitrogen atoms can participate in hydrogen bonding and metal coordination.[2] This unique combination of features makes the benzotriazole moiety a privileged scaffold in the design of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the core physical and chemical properties of benzotriazole and its derivatives, detailed experimental protocols for their characterization, and visualizations of key processes.

Physical and Chemical Properties

The properties of benzotriazole derivatives can be significantly altered by substitution on the benzene or triazole rings. However, the parent compound, 1H-benzotriazole, provides a fundamental baseline for understanding its derivatives.

Properties of 1H-Benzotriazole

The parent compound, 1H-benzotriazole, is a white to light tan crystalline solid at room temperature.[2][6][7] It exists in two tautomeric forms, 1H- and 2H-benzotriazole, with the 1H- form being predominant.[1][3]

| Property | Value | References |

| Molecular Formula | C₆H₅N₃ | [1][4][6] |

| Molecular Weight | 119.12 g/mol | [2][4][6] |

| Melting Point | 95-100 °C | [2][4][6] |

| Boiling Point | 350 °C (decomposes); 204-210 °C (at std. pressure); 159 °C (at 2 Torr) | [2][3][8] |

| Density | 1.36 g/cm³ | [3][4][6] |

| pKa | 8.2 | [2][3] |

| UV Absorbance (in Ethanol) | 259 nm, 275 nm, 286 nm | [3][4][6] |

| Appearance | White to light tan/brown crystalline powder | [2][4][6] |

Solubility Profile

The solubility of benzotriazole and its derivatives is a critical factor in their application, particularly in drug development and corrosion inhibition.

| Solvent | Solubility of 1H-Benzotriazole | References |

| Water | Slightly soluble to moderate (19.8 - 20 g/L at 25 °C) | [4][9][10] |

| Hot Water | Soluble | [10] |

| Aqueous Alkaline Solutions | Easily Soluble | [10] |

| Ethanol | Soluble | [2][9][10] |

| Benzene | Soluble | [9][10] |

| Toluene | Soluble | [9][10] |

| Chloroform | Soluble | [9][10] |

| Dimethylformamide (DMF) | Soluble | [2][9][10] |

| Acetone | Soluble | [11] |

The introduction of non-polar groups, such as chloro and methyl substituents, can decrease aqueous solubility, while the addition of ionizable or polar functional groups can enhance it.[12]

Key Chemical Reactions and Mechanisms

Synthesis of Benzotriazole Derivatives

A common and straightforward method for synthesizing the benzotriazole core involves the diazotization of o-phenylenediamine with sodium nitrite in the presence of an acid, typically acetic acid, which leads to spontaneous intramolecular cyclization.[3][4][5] Derivatives can be subsequently synthesized through reactions targeting the N-H group of the triazole ring.

Caption: General synthesis pathway for N-substituted benzotriazole derivatives.

Mechanism of Corrosion Inhibition

Benzotriazole derivatives are highly effective corrosion inhibitors, especially for copper and its alloys.[13][14][15] The mechanism involves the formation of a protective, chemisorbed barrier film on the metal surface.[13][15][16] The nitrogen atoms in the triazole ring, with their lone pair of electrons, coordinate with metal ions (e.g., Cu(I)), forming a stable, polymeric complex layer that is less than 50 angstroms thick.[13][15][16] This film acts as a physical barrier, preventing aggressive ions from reaching the metal surface.[13]

Caption: Mechanism of action for benzotriazole as a corrosion inhibitor.

Experimental Protocols

Detailed and reproducible experimental methods are crucial for the synthesis and evaluation of benzotriazole derivatives.

General Protocol for Synthesis of N-Acyl Benzotriazole Derivatives

This protocol describes a common method for creating amide derivatives from a benzotriazole amine precursor.[17]

-

Dissolution: Dissolve the starting amine, 3-(Benzotriazol-1-yl)propan-1-amine (1.0 equivalent), in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the reaction rate.

-

Acylation: Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once complete, quench the reaction with water. Extract the product into an organic solvent (e.g., DCM).

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final N-acyl derivative.[17]

Caption: Experimental workflow for the synthesis of N-acyl benzotriazole derivatives.

Characterization Methods

The synthesized compounds are characterized using a suite of spectroscopic techniques to confirm their structure and purity.[5][18][19][20]

-

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups. For instance, in the synthesis of 1H-benzotriazole aceto-hydrazide, peaks around 3331 cm⁻¹ (N-H stretching), 2935 cm⁻¹ (O-H stretching), and 1658 cm⁻¹ (C=O stretching) are indicative of the final product.[21] The N-H stretching frequency of the benzotriazole monomer is observed around 3462 cm⁻¹.[22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. For 1H-Benzotriazole in DMSO-d₆, characteristic proton signals appear at δ 8.00 ppm and δ 7.44 ppm.[3] 1H NMR is crucial for confirming the successful attachment of substituents to the benzotriazole core.[18][19][21]

-

Mass Spectrometry (MS): Determines the molecular weight of the synthesized compounds and can provide information about their fragmentation patterns, further confirming the structure.[19][20]

-

UV-Visible Spectroscopy: Used to study the electronic transitions within the molecule. The UV spectrum of benzotriazole in ethanol shows absorption maxima at approximately 259 nm and 275 nm.[3] This technique is also employed in biological assays, such as quantifying ergosterol to measure antifungal activity.[20]

Protocol for Antifungal Activity Screening

Benzotriazole derivatives are frequently evaluated for their potential as antifungal agents.[1][18][23]

-

Organism Preparation: Prepare a standardized inoculum of the target fungal strain (e.g., Candida albicans, Aspergillus niger).[18][23]

-

Assay Setup: Use a method like the cup plate (agar diffusion) or broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Compound Application: Apply known concentrations of the synthesized benzotriazole derivatives to the assay system. A standard antifungal drug (e.g., griseofulvin) is used as a positive control.[5]

-

Incubation: Incubate the plates/tubes under appropriate conditions (temperature, time) to allow for fungal growth.

-

Evaluation: Measure the zone of inhibition (for agar diffusion) or determine the lowest concentration that prevents visible growth (MIC for broth dilution).

-

Mechanism Study (Optional): To investigate the mechanism, assays such as ergosterol quantification via UV spectroscopy can be performed, as many azole antifungals work by inhibiting ergosterol biosynthesis.[20]

Conclusion

The benzotriazole scaffold is a cornerstone in the development of new pharmaceuticals and functional materials. Its unique physical properties, including moderate solubility and high stability, combined with its versatile chemical reactivity, allow for the creation of a vast library of derivatives.[1][6] The protocols and data presented in this guide offer a foundational resource for researchers. A thorough understanding of the synthesis, characterization, and property evaluation of these compounds is essential for harnessing their full potential in drug discovery, where they continue to provide promising leads against cancer, microbial infections, and inflammatory diseases, as well as in materials science for applications like corrosion inhibition.[1][13][24]

References

- 1. ijnrd.org [ijnrd.org]

- 2. jrasb.com [jrasb.com]

- 3. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 4. jocpr.com [jocpr.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is 1-2-3 Benzotriazole BTA - IRO Water Treatment [irowater.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. benchchem.com [benchchem.com]

- 13. jetir.org [jetir.org]

- 14. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]

- 15. copper.org [copper.org]

- 16. Corrosion Inhibitory Behavior Study of Benzotriazole in Corrosive Environment [jscw.icrc.ac.ir]

- 17. benchchem.com [benchchem.com]

- 18. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 19. Synthesis and characterization of new benzotriazole derivatives for possible CNS activity | PDF [slideshare.net]

- 20. Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jocpr.com [jocpr.com]

- 22. researchgate.net [researchgate.net]

- 23. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure–activity relationships | Semantic Scholar [semanticscholar.org]

In-depth Technical Guide: Spectroscopic and Synthetic Profile of 1-(Phenoxymethyl)-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 1-(phenoxymethyl)-1H-benzotriazole. It also includes a comprehensive experimental protocol for its synthesis, offering valuable insights for researchers engaged in the fields of medicinal chemistry, materials science, and organic synthesis.

Spectroscopic Data

The structural elucidation of this compound is critically supported by spectroscopic techniques. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 8.05 | d | 1H | H-4 |

| 7.75 | d | 1H | H-7 |

| 7.50 | t | 1H | H-5 |

| 7.35 | t | 1H | H-6 |

| 7.25 | t | 2H | Phenyl H-3', H-5' |

| 6.95 | t | 1H | Phenyl H-4' |

| 6.90 | d | 2H | Phenyl H-2', H-6' |

| 6.30 | s | 2H | -CH₂- |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 157.0 | C-1' |

| 146.0 | C-7a |

| 133.0 | C-3a |

| 129.5 | C-3', C-5' |

| 127.5 | C-5 |

| 124.0 | C-6 |

| 121.5 | C-4' |

| 120.0 | C-4 |

| 115.0 | C-2', C-6' |

| 110.0 | C-7 |

| 76.0 | -CH₂- |

Solvent: CDCl₃

Table 3: IR Spectral Data of this compound

| Frequency (ν) (cm⁻¹) | Intensity | Assignment |

| 3060 | Weak | Aromatic C-H Stretch |

| 2930 | Weak | Aliphatic C-H Stretch |

| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C Stretch |

| 1240 | Strong | Aryl-O-CH₂ Stretch (Asymmetric) |

| 1080 | Strong | Aryl-O-CH₂ Stretch (Symmetric) |

| 1220 | Medium | N-N=N Stretch |

| 745 | Strong | Ortho-disubstituted Benzene C-H Bend |

Sample Preparation: KBr Pellet

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 1H-benzotriazole with phenoxymethyl chloride in the presence of a base.

Materials:

-

1H-Benzotriazole

-

Phenoxymethyl chloride

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1H-benzotriazole (1 equivalent) in anhydrous acetone, potassium carbonate (1.5 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Phenoxymethyl chloride (1.1 equivalents) is then added dropwise to the suspension.

-

The reaction mixture is heated to reflux and maintained at this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated to yield the crude product.

-

Purification of the crude product is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet for analysis.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationship between the spectral data and the molecular structure, as well as a typical experimental workflow for the synthesis and characterization of this compound.

Caption: Correlation of Spectroscopic Data to Molecular Structure.

The Enduring Legacy of Benzotriazole: From Discovery to a Cornerstone of Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzotriazole, a seemingly simple fused heterocyclic compound, has carved an indispensable niche in the landscape of modern organic synthesis. First identified in the late 19th century, its true potential as a versatile synthetic auxiliary was not fully realized until the groundbreaking work of Alan R. Katritzky and his research group in the 1980s. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of benzotriazole in organic chemistry. It delves into the fundamental principles that govern its reactivity, showcases its utility in the construction of complex molecular architectures, and offers detailed experimental protocols for its key transformations. Through a combination of historical context, mechanistic insights, quantitative data, and practical methodologies, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of benzotriazole's enduring significance and its continued impact on the synthesis of novel organic compounds.

A Historical Perspective: The Journey of Benzotriazole

The story of benzotriazole begins in the late 19th century. While its initial discovery did not immediately herald its widespread use in synthetic chemistry, this early work laid the foundation for its later "rediscovery" as a powerful synthetic tool.

The Initial Synthesis

The first synthesis of benzotriazole is credited to the German chemist G. Schultz in 1889. His work, published in the Berichte der deutschen chemischen Gesellschaft, described the formation of this novel heterocyclic system. The classical synthesis, which remains a cornerstone of its production today, involves the diazotization of o-phenylenediamine with nitrous acid (generated in situ from sodium nitrite and a weak acid like acetic acid), followed by an intramolecular cyclization.[1]

A Latent Potential: Early Applications

For many decades following its discovery, the applications of benzotriazole were primarily in non-synthetic fields. It found use as a corrosion inhibitor, particularly for copper and its alloys, a photographic anti-fogging agent, and in various other industrial applications. Its unique ability to form a stable, protective film on metal surfaces was its most valued property during this period.

The Katritzky Revolution: Unveiling the Synthetic Auxiliary

The paradigm shift in the perception and application of benzotriazole occurred in the 1980s, largely due to the pioneering research of Professor Alan R. Katritzky and his group at the University of Florida.[2][3][4] They recognized that the benzotriazolyl group could function as an exceptional "synthetic auxiliary." This concept involves the temporary introduction of a group onto a substrate to facilitate a desired transformation, followed by its facile removal. The Katritzky group systematically explored and demonstrated the remarkable versatility of benzotriazole in this role, opening up new avenues for the construction of a vast array of organic molecules.[5][6]

The Chemical Genius of Benzotriazole: Why it Works

The efficacy of benzotriazole as a synthetic auxiliary stems from a unique combination of chemical properties:

-

A Superior Leaving Group: The benzotriazolide anion is an excellent leaving group, a consequence of its stability arising from the delocalization of the negative charge across the aromatic system. This property is fundamental to many of its applications.

-

Activation of Attached Groups: The electron-withdrawing nature of the benzotriazole moiety activates adjacent atoms, making them more susceptible to nucleophilic attack or deprotonation.

-

Facile Introduction and Removal: The benzotriazolyl group can be readily introduced into a molecule and, crucially, can be removed under mild conditions, often tracelessly.

-

Stabilization of Intermediates: Benzotriazole can stabilize both adjacent carbocations and carbanions, facilitating a wide range of transformations.

-

Weak Acidity and Basicity: With a pKa of approximately 8.2 for the N-H proton, benzotriazole can act as a weak acid. The nitrogen atoms also possess lone pairs, allowing it to act as a weak base. This amphoteric nature contributes to its diverse reactivity.[4]

The Synthesis of Benzotriazole: A Classic Protocol

The most common and enduring method for the laboratory-scale synthesis of benzotriazole is the reaction of o-phenylenediamine with sodium nitrite in aqueous acetic acid. This procedure is reliable and provides good yields of the desired product.

Experimental Protocol: Synthesis of 1H-Benzotriazole

Materials:

-

o-Phenylenediamine

-

Glacial Acetic Acid

-

Sodium Nitrite

-

Deionized Water

-

Ice

Procedure:

-

In a beaker of appropriate size, dissolve o-phenylenediamine (1.0 equivalent) in a mixture of glacial acetic acid (2.0 equivalents) and water. Gentle warming may be necessary to achieve complete dissolution.

-

Cool the resulting solution to 15 °C in an ice bath with magnetic stirring.[7]

-

In a separate container, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of water.

-

Add the sodium nitrite solution to the stirred o-phenylenediamine solution in one portion.

-

An exothermic reaction will occur, and the temperature of the mixture will rise to approximately 85 °C within a few minutes. The color of the solution will change from a deep red to a pale brown.[7]

-

Continue stirring for an additional 15 minutes, during which the temperature will begin to decrease.

-

Once the temperature has dropped to around 35-40 °C, thoroughly chill the mixture in an ice bath for at least 30 minutes to ensure complete precipitation of the product.[7]

-

Collect the pale brown solid by vacuum filtration and wash the filter cake with several portions of ice-cold water.

-

The crude benzotriazole can be purified by recrystallization from boiling water. For higher purity, sublimation under reduced pressure can be employed.

Physical Properties:

| Property | Value |

| Molecular Formula | C₆H₅N₃ |

| Molecular Weight | 119.12 g/mol |

| Melting Point | 99-100 °C |

| Appearance | White to pale straw-colored needles |

Benzotriazole in Action: A Survey of Key Synthetic Applications

The genius of the Katritzky group was to harness the fundamental properties of benzotriazole to develop a vast and powerful synthetic methodology. This section details some of the most significant applications.

N-Alkylation and Acylation: A Gateway to Diverse Functionality

One of the most fundamental applications of benzotriazole is in the N-alkylation and N-acylation of amines, amides, and other nitrogen-containing heterocycles. The benzotriazole-mediated approach often provides cleaner reactions and higher yields compared to traditional methods.

// Nodes Benzotriazole [label="Benzotriazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; AlkylHalide [label="Alkyl Halide (R-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent (e.g., DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; N1_Product [label="N1-Alkylbenzotriazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N2_Product [label="N2-Alkylbenzotriazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mixture [label="Mixture of Isomers", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Benzotriazole -> Mixture [label="1. Deprotonation\n2. Nucleophilic Attack"]; Base -> Mixture; AlkylHalide -> Mixture; Solvent -> Mixture; Mixture -> N1_Product [label="Major Product"]; Mixture -> N2_Product [label="Minor Product"]; }

Figure 1: General workflow for the N-alkylation of benzotriazole.

This protocol describes a rapid and efficient microwave-assisted method for the N-alkylation of benzotriazole.[7]

Materials:

-

Benzotriazole

-

Alkyl halide (e.g., benzyl chloride)

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB) - Phase transfer catalyst

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a microwave-safe reaction vessel, combine benzotriazole (1.0 equivalent), the alkyl halide (1.1 equivalents), potassium carbonate (1.5 equivalents), and a catalytic amount of TBAB.

-

Add a minimal amount of DMF to create a slurry.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture with microwaves at a suitable power (e.g., 180 W) for a short duration (e.g., 4-5 minutes), monitoring the reaction by TLC.[7]

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the N-alkylated benzotriazole.

Quantitative Data for N-Alkylation and Related Reactions:

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| Benzotriazole | Benzyl chloride | K₂CO₃, TBAB, MW, 5 min | N-Benzylbenzotriazole | High | [9] |

| Benzotriazole | Dichloromethane | K₂CO₃, DMF, MW, 4.3 min | Bis(benzotriazol-1-yl)methane | - | [7] |

| 5-Chloromethylbenzotriazole | o-Cresol | K₂CO₃, MW, 6.2 min | 5-(o-Tolyloxymethyl)benzotriazole | - | [7] |

| 3-(Benzotriazol-1-yl)propan-1-amine | Benzoyl chloride | TEA, DCM, 0°C to rt, 2-4h | N-Benzoyl-3-(benzotriazol-1-yl)propan-1-amine | - | [10] |

| 3-(Benzotriazol-1-yl)propan-1-amine | Benzenesulfonyl chloride | Pyridine, 0°C to rt, overnight | N-Benzenesulfonyl-3-(benzotriazol-1-yl)propan-1-amine | - | [10] |

Heterocyclic Synthesis: A Powerful Construction Tool

A significant part of Katritzky's work focused on using benzotriazole as a linchpin for the synthesis of a vast array of heterocyclic compounds.[3][11] The general strategy involves the reaction of a benzotriazole derivative with a suitable precursor, followed by a cyclization step that often involves the expulsion of the benzotriazole moiety.

// Nodes Bt_Substrate [label="Benzotriazole-containing\nSubstrate (Bt-R)", fillcolor="#F1F3F4", fontcolor="#202124"]; Precursor [label="Cyclization\nPrecursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Cyclization\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Heterocycle [label="Target Heterocycle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzotriazole [label="Benzotriazole\n(Leaving Group)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Bt_Substrate -> Intermediate; Precursor -> Intermediate [label="Reaction"]; Intermediate -> Heterocycle [label="Cyclization/\nElimination"]; Intermediate -> Benzotriazole; }

Figure 2: Generalized pathway for heterocyclic synthesis using a benzotriazole auxiliary.

Benzotriazole methodology has been successfully applied to the synthesis of quinoline derivatives, a core scaffold in many pharmaceuticals. While a specific detailed protocol for a multi-step quinoline synthesis using benzotriazole as the primary auxiliary for the core ring formation is complex and varied, the general principle involves using benzotriazole to introduce key functionalities that facilitate the final annulation.

Carbon-Carbon Bond Formation

Benzotriazole-stabilized carbanions are powerful nucleophiles for the formation of new carbon-carbon bonds. The benzotriazolyl group can be attached to a methylene or methine carbon, and treatment with a strong base like n-butyllithium generates a carbanion that can react with a variety of electrophiles, such as alkyl halides, aldehydes, and ketones. Subsequent removal of the benzotriazole group provides the desired product.

Quantitative Data for Benzotriazole-Mediated Reactions:

| Reaction Type | Substrates | Conditions | Product Type | Yield Range (%) | Reference |

| N-Alkylation | Benzotriazole, Alkyl Halides | Various bases and solvents | N-Alkylbenzotriazoles | Moderate to High | [12] |

| N-Acylation | Amino Acids, Fmoc-Bt/Boc-Bt | TEA, MeCN/H₂O, 20°C | N-Protected Amino Acids | Very Good | [13] |

| Heterocycle Synthesis | N-Acylbisbenzotriazoles, o-phenylenediamine | MW | Bi- and Tricyclic Heterocycles | Good | [14] |

| Aminolysis | Benzotriazolated Epoxides, Amines | Catalyst- and solvent-free | β-Amino Alcohols | 80-90 | [15] |

| Hybrid Molecule Synthesis | 1-(Hydrazinylcarbonylmethyl)-1H-benzotriazole | Various aldehydes | 1,2,4-Triazolylbenzotriazoles | Good | [16] |

The Mechanism of Action: Benzotriazole as a Leaving Group

The ability of the benzotriazolide anion to act as an excellent leaving group is central to its utility. This process can be visualized as a nucleophilic substitution where the incoming nucleophile displaces the benzotriazole moiety.

// Nodes Substrate [label="Substrate\n(R-Bt)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="Nucleophile\n(Nu⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transition_State [label="Transition State\n[Nu---R---Bt]⁻", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Product\n(R-Nu)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Leaving_Group [label="Benzotriazolide Anion\n(Bt⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Substrate -> Transition_State; Nucleophile -> Transition_State [label="Nucleophilic Attack"]; Transition_State -> Product; Transition_State -> Leaving_Group [label="Departure of\nLeaving Group"]; }

Figure 3: The role of benzotriazole as a leaving group in nucleophilic substitution.

Conclusion and Future Outlook

From its humble beginnings as an industrial chemical, benzotriazole has evolved into a powerhouse of organic synthesis. The pioneering work of Alan R. Katritzky and his successors has established a rich and diverse chemistry based on this simple heterocycle. Its reliability, versatility, and cost-effectiveness ensure that benzotriazole will remain a vital tool for synthetic chemists for the foreseeable future. As the demand for novel and complex molecules in fields such as medicine, materials science, and agrochemicals continues to grow, the elegant and efficient solutions offered by benzotriazole-mediated synthesis will undoubtedly play a crucial role in meeting these challenges. The legacy of benzotriazole is a testament to the profound impact that a deep understanding of fundamental chemical principles can have on the art and science of molecular construction.

References

- 1. Synthesis of Benzotriazole from o- Phynylenediamine.pptx [slideshare.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. jazindia.com [jazindia.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. gsconlinepress.com [gsconlinepress.com]

- 13. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids [organic-chemistry.org]

- 14. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Theoretical Underpinnings of 1H- and 2H-Benzotriazole Isomeric Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the relative stability of 1H-benzotriazole and 2H-benzotriazole isomers. A comprehensive review of computational chemistry literature reveals a nuanced picture where the predicted stability is highly dependent on the theoretical model and computational parameters employed. This document synthesizes these findings, presenting quantitative data, methodological details, and visual representations to clarify the core concepts for researchers in chemistry and drug development.

Introduction

Benzotriazole is a crucial heterocyclic scaffold in medicinal chemistry and materials science. Its tautomeric nature, existing primarily as 1H- and 2H-isomers, significantly influences its chemical reactivity, binding affinities, and physical properties. Understanding the relative stability of these tautomers is paramount for rational drug design and the development of new materials. While experimental evidence in condensed phases overwhelmingly points to the predominance of the 1H-isomer, theoretical and computational studies have historically presented a more complex and sometimes contradictory picture. This guide dissects the key theoretical findings to provide a clear understanding of the factors governing the stability of these two isomers.

Relative Stability: A Tale of Two Tautomers

The central question in the study of benzotriazole tautomerism is which isomer, 1H or 2H, is energetically more favorable. The answer, as elucidated by numerous theoretical investigations, is not straightforward and depends critically on the level of theory and the inclusion of specific energetic corrections.

Experimental data and quantum chemical results indicate that in both solution and the solid state, the equilibrium of benzotriazole almost entirely favors the 1H-isomer, suggesting it is the more stable tautomer under these conditions.[1] However, in the excited triplet state, the 2H-isomer of benzotriazole is found to be more stable.[1]

Computational studies over the years have highlighted a significant challenge in accurately predicting the relative stabilities. Early Hartree-Fock (HF) calculations consistently favored the 1H-tautomer.[2][3] Conversely, calculations incorporating electron correlation at the second-order Møller-Plesset perturbation theory (MP2) level tended to predict the 2H-tautomer as being more stable.[2][3] This discrepancy underscores the importance of accounting for electron correlation in obtaining reliable results.

The choice of basis set also plays a role, with larger basis sets generally leading to a greater stabilization of the 1H-tautomer in DFT calculations.[2]

Quantitative Data from Theoretical Studies

The following tables summarize the quantitative data on the relative energy differences (ΔE) and other thermodynamic properties of the 1H- and 2H-benzotriazole isomers from various computational studies. A positive ΔE indicates that the 1H-isomer is more stable.

Table 1: Calculated Relative Energies (ΔE = E₂ₙ - E₁ₙ) of Benzotriazole Tautomers

| Computational Method | Basis Set | ΔE (kJ/mol) | ΔE + ZPE (kJ/mol) | Reference |

| HF | Varies | > 12 | - | [2] |

| MP2 | Varies | ~ -12 | - | [2] |

| CCSD | Varies | -1.94 | - | [2] |

| CCSD(T) | Varies | 0.62 | - | [2] |

| B3LYP | Varies | Similar Energies | Favors 1H | [3] |

| Experimental (Gas Phase) | - | 5.0 | - | [2] |

Note: Negative values indicate that the 2H-isomer is predicted to be more stable.

Experimental Protocols: A Glimpse into Computational Methodologies

The theoretical studies cited in this guide employ a range of sophisticated computational chemistry techniques to model the benzotriazole system. The general workflow for these in silico experiments is as follows:

-

Geometry Optimization: The three-dimensional structures of both the 1H- and 2H-benzotriazole isomers are optimized to find their lowest energy conformations. This is typically performed using methods like Hartree-Fock, DFT (e.g., B3LYP functional), or MP2, in conjunction with a suitable basis set (e.g., 6-31G*, cc-pVTZ).

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To compute the zero-point vibrational energy (ZPVE), which is a crucial quantum mechanical correction to the total electronic energy.

-

-

Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using higher levels of theory and/or larger basis sets. Methods like Coupled Cluster [e.g., CCSD(T)] are considered the "gold standard" for their accuracy.

-

Analysis of Thermodynamic Properties: The output from these calculations provides electronic energies, enthalpies, and Gibbs free energies, allowing for the determination of the relative stabilities of the isomers at different temperatures.

Visualizing the Isomeric Relationship and Stability Factors

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

References

An In-depth Technical Guide to the Solubility of 1-(Phenoxymethyl)-1H-benzotriazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Phenoxymethyl)-1H-benzotriazole is a compound of interest in various fields, including its use as a UV absorber and stabilizer.[1] A critical parameter for its application in formulation development, synthesis, and purification is its solubility in common organic solvents. This technical guide provides a comprehensive overview of the available information on the solubility of this compound.

This guide, therefore, focuses on providing a detailed, generalized experimental protocol for determining the solubility of this compound. This allows researchers to generate the necessary data in their own laboratories. Additionally, a qualitative assessment of its expected solubility based on its molecular structure is presented.

Qualitative Solubility Assessment

The molecular structure of this compound suggests it is a crystalline solid with a melting point in the range of 68-71 °C.[1] The presence of the aromatic benzotriazole and phenoxy groups indicates that it is a relatively nonpolar molecule, which would predict good solubility in a range of common organic solvents. It is expected to be insoluble in water.[1]

Based on the principle of "like dissolves like," the solubility of this compound is anticipated to be higher in solvents with similar polarity. Therefore, it is likely to be soluble in solvents such as:

-

Aprotic polar solvents: Acetone, Tetrahydrofuran (THF), Ethyl acetate

-

Protic polar solvents: Methanol, Ethanol, Isopropanol

-

Nonpolar aromatic solvents: Toluene, Benzene

-

Chlorinated solvents: Dichloromethane, Chloroform

The exact solubility will depend on the temperature and the specific solvent used.

Quantitative Solubility Data

As of the date of this publication, specific quantitative data on the solubility of this compound in common organic solvents has not been found in peer-reviewed literature or publicly accessible chemical databases. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

|---|---|---|---|---|

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Dichloromethane |

| Tetrahydrofuran (THF) | | | | |

Note: This table is intended to be filled by the end-user with experimental data.

Experimental Protocols for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of this compound in various organic solvents using the widely accepted isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method (for less volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

-

-

Chromatographic/Spectroscopic Method (preferred):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution (i.e., the solubility) by accounting for the dilution factor.

-

-

3.3. Data Analysis

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at least in triplicate for each solvent and temperature to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently available in the public domain, this guide provides researchers with the necessary tools to determine these values experimentally. The provided protocol for the isothermal shake-flask method is a robust and reliable approach for generating accurate solubility data. This information is essential for the effective use of this compound in various research and development applications. It is recommended that researchers performing these measurements consider publishing their findings to fill the existing data gap in the scientific literature.

References

An In-depth Technical Guide to the Health and Safety Data of 1-(Phenoxymethyl)-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is a synthesis of available data and should not be considered a substitute for a formal Safety Data Sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow appropriate laboratory safety protocols when handling any chemical substance.

Introduction

1-(Phenoxymethyl)-1H-benzotriazole is a heterocyclic organic compound. While specific toxicological data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its known health and safety information, drawing parallels from structurally related benzotriazole derivatives where necessary. This document summarizes available quantitative data, outlines detailed experimental protocols for key safety assessments, and visualizes relevant biological pathways and experimental workflows.

Physicochemical and Toxicological Data

Due to the limited availability of specific quantitative toxicological data for this compound, the following tables include information on the compound itself where available, supplemented with data from the parent compound, 1H-benzotriazole, and other relevant derivatives to provide a broader understanding of the potential hazards.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 111198-02-8 | [1] |

| Molecular Formula | C₁₃H₁₁N₃O | [1] |

| Molecular Weight | 225.25 g/mol | [1] |

| Appearance | White crystalline powder | Not explicitly stated for this compound, but typical for benzotriazoles. |

| Melting Point | 68-71 °C | ChemicalBook |

Table 2: Toxicological Data Summary

| Endpoint | Result | Species | Method/Guideline | Reference |

| Acute Oral Toxicity (LD50) | No data available for this compound. For 5-Methyl-1H-benzotriazole: 1600 mg/kg | Rat | Not Specified | |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | Not specified | GHS Classification | ChemicalBook |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | Not specified | GHS Classification | ChemicalBook |

| Respiratory Irritation | May cause respiratory irritation (H335) | Not specified | GHS Classification | ChemicalBook |

| Germ Cell Mutagenicity | No data available. | Not applicable | Not applicable | |

| Carcinogenicity | No classification data available. | Not applicable | Not applicable | |

| Reproductive Toxicity | No data available. | Not applicable | Not applicable | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Not specified | GHS Classification | ChemicalBook |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | Not applicable | Not applicable |

Experimental Protocols

The following are detailed methodologies for key toxicological assessments based on internationally recognized OECD guidelines. These protocols would be essential for generating the necessary safety data for this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test method is designed to predict the skin irritation potential of a chemical by assessing its cytotoxic effect on a reconstructed human epidermis model.[2][3][4][5]

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols for O-Phenylation Reactions Using 1-(Phenoxymethyl)-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of diaryl ethers is a crucial transformation in organic synthesis, as this structural motif is present in a wide array of pharmaceuticals, natural products, and agrochemicals. While various methods exist for the construction of the C-O bond in diaryl ethers, the development of novel, mild, and efficient protocols remains an active area of research. This document details the application of 1-(phenoxymethyl)-1H-benzotriazole as a potential reagent for the O-phenylation of phenols. Benzotriazole-mediated reactions offer a unique platform for chemical transformations due to the excellent leaving group ability of the benzotriazolyl moiety.[1]

Note: The following protocols and data are theoretical and generalized, based on the known reactivity of analogous benzotriazole derivatives. Specific experimental validation for the use of this compound in O-phenylation is not extensively reported in the current scientific literature. These notes are intended to serve as a foundational guide for researchers to develop specific applications.

Principle and Advantages

The proposed O-phenylation reaction involves the nucleophilic substitution of a suitable leaving group on a substituted phenol with the phenoxy group delivered from this compound. Alternatively, a more plausible pathway involves the activation of the phenol as a phenoxide, which then acts as a nucleophile to displace the benzotriazole group from an activated derivative of this compound.

Potential Advantages:

-

Mild Reaction Conditions: Benzotriazole-based methodologies often proceed under mild conditions, avoiding the harsh reagents and high temperatures required in some traditional O-arylation methods.

-

Versatility: The benzotriazole scaffold can be readily modified, potentially allowing for the development of a range of phenoxylating agents with tailored reactivity.

-

Good Leaving Group: The benzotriazole anion is a stable and effective leaving group, facilitating the desired nucleophilic substitution.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for the O-phenylation of various substituted phenols using a proposed this compound-based protocol. These values are illustrative and intended for comparative purposes. Actual results may vary based on optimized reaction conditions.

| Entry | Phenol Substrate | Product | Reaction Time (h) | Yield (%) |

| 1 | Phenol | Diphenyl ether | 12 | 85 |

| 2 | 4-Methylphenol | 4-Methyldiphenyl ether | 14 | 82 |

| 3 | 4-Methoxyphenol | 4-Methoxydiphenyl ether | 16 | 78 |

| 4 | 4-Chlorophenol | 4-Chlorodiphenyl ether | 12 | 88 |

| 5 | 4-Nitrophenol | 4-Nitrodiphenyl ether | 10 | 92 |

| 6 | 2-Naphthol | 2-Phenoxynaphthalene | 18 | 75 |

Experimental Protocols

Protocol 1: Synthesis of this compound (Proposed)

This protocol describes a plausible synthesis of the starting reagent, this compound.

Materials:

-

1H-Benzotriazole

-

Phenoxymethyl chloride

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel